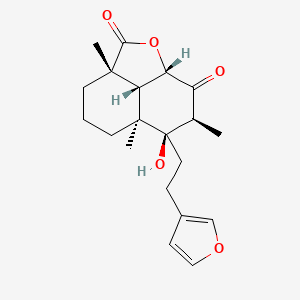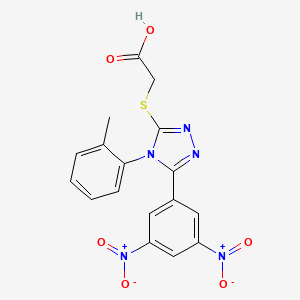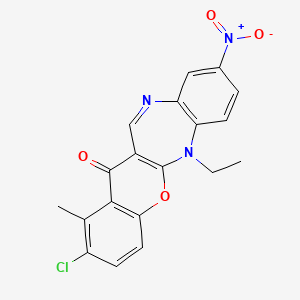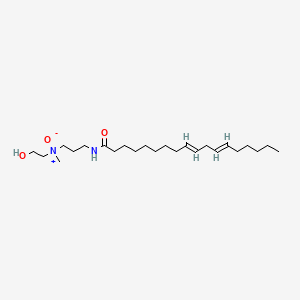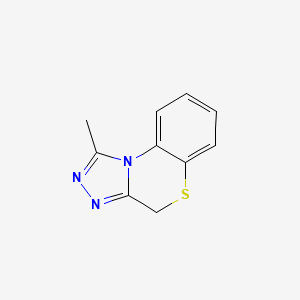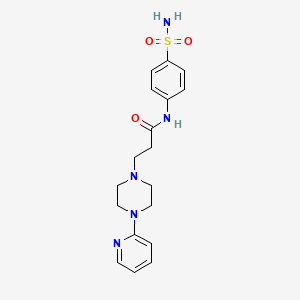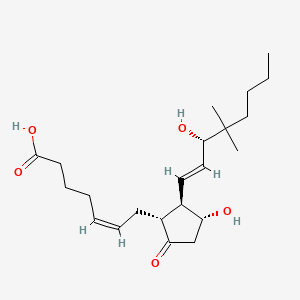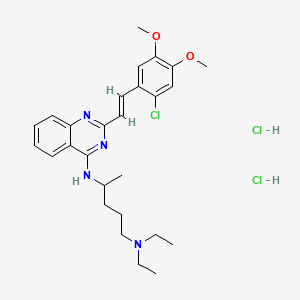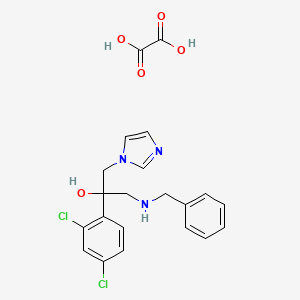
(+-)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone is a synthetic organic compound It features a pyrrolidinone core substituted with a pentyloxy group and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Core: Starting from a suitable precursor, the pyrrolidinone ring can be constructed through cyclization reactions.
Introduction of the Pentyloxy Group: This can be achieved via nucleophilic substitution reactions where a pentyloxy group is introduced to the pyrrolidinone core.
Attachment of the Trifluoromethylbenzoyl Group: This step may involve acylation reactions using trifluoromethylbenzoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pentyloxy group or the pyrrolidinone ring.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pentyloxy or trifluoromethylbenzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Possible incorporation into polymers or other materials for enhanced properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
- 5-(Ethoxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone
Uniqueness
The pentyloxy group in (±)-5-(Pentyloxy)-1-(3-(trifluoromethyl)benzoyl)-2-pyrrolidinone may confer unique properties such as increased lipophilicity or altered pharmacokinetics compared to its methoxy or ethoxy analogs.
Properties
CAS No. |
136410-13-4 |
|---|---|
Molecular Formula |
C17H20F3NO3 |
Molecular Weight |
343.34 g/mol |
IUPAC Name |
5-pentoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H20F3NO3/c1-2-3-4-10-24-15-9-8-14(22)21(15)16(23)12-6-5-7-13(11-12)17(18,19)20/h5-7,11,15H,2-4,8-10H2,1H3 |
InChI Key |
BSMORGFZPHBFNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)
